molecular formula C12H16N4S B1473126 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine CAS No. 2098136-60-6

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine

Cat. No. B1473126
CAS RN: 2098136-60-6
M. Wt: 248.35 g/mol
InChI Key: SPNBKNSLJORGPQ-UHFFFAOYSA-N
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Description

“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine” is a compound that belongs to a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been designed and synthesized for their potential as potent phosphoinositide 3-kinase (PI3K) inhibitors .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The yields from this process are described as moderate to good .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

These compounds have been tested for their inhibitory activity against PI3K in an enzymatic assay . The IC50 of a representative compound could reach 3.6 nm .

Scientific Research Applications

Aldose Reductase Inhibition

Compounds derived from 2-(2-Oxo-2-(piperidin-1-yl)ethylidene)thiazolidin-4-one, a closely related compound, have been synthesized and evaluated for their potential to inhibit aldose reductase, an enzyme involved in diabetic complications. These compounds, including thiazolo[3,2-a] pyridine derivatives, showed promise as inhibitors, suggesting potential therapeutic applications (Areal et al., 2012).

Histamine H3 Receptor Antagonism

A study on small molecules with heterocyclic cores flanked by two basic functionalities, including derivatives similar to the compound , found several to be potent antagonists at the human histamine H3 receptor. These compounds, such as (4-isopropyl-piperazin-1-yl)-(6-piperidin-1-ylmethyl-pyridin-3-yl)-methanone, showed potential for crossing the blood-brain barrier and occupying H3 receptors, indicating potential applications in neurological disorders (Swanson et al., 2009).

Anti-arrhythmic Activity

Certain piperidine-based 1,3-thiazole derivatives, closely related to the compound , demonstrated significant anti-arrhythmic activity. These compounds were synthesized through various chemical reactions and tested for their potential to treat cardiac arrhythmias (Abdel‐Aziz et al., 2009).

Insecticidal Activity

New piperdine thiazole compounds, structurally related to the compound , were synthesized and showed insecticidal activities against armyworms. Compounds such as (4-(5-(3-chloro-phenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone demonstrated high lethal rates, suggesting potential for agricultural applications (Ding et al., 2019).

Adenosine A2A Receptor Inverse Agonists

Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been investigated as human Adenosine A2A receptor antagonists/inverse agonists. These compounds show promise for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, as well as in cancer therapy. Some synthesized compounds exhibited high binding affinity and potency as inverse agonists (Varano et al., 2020).

Antimicrobial Agents

Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives has been explored, producing compounds that exhibited potent antimicrobial activities. These derivatives show promise in addressing bacterial and fungal infections (Venkatesan & Maruthavanan, 2012).

Antituberculosis Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. These compounds showed potential in vitro activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential in antituberculosis therapy (Jeankumar et al., 2013).

Future Directions

The future directions for these compounds could involve further exploration of their potential as PI3K inhibitors. The structure-activity relationships (SAR) study showed that certain functionalities and structural units are important for PI3Kα inhibitory activity . This information could guide the design of more potent inhibitors in the future.

properties

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-8-9-4-1-2-7-16(9)12-15-10-5-3-6-14-11(10)17-12/h3,5-6,9H,1-2,4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNBKNSLJORGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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